An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-Boc-2-homomorpholinecarboxylate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-Boc-2-homomorpholinecarboxylate
Abstract
This technical guide provides a comprehensive overview of the anticipated physicochemical properties of Ethyl 4-Boc-2-homomorpholinecarboxylate (CAS No. 1363166-21-5). As a novel heterocyclic building block, this compound holds significant potential in medicinal chemistry and drug development. Due to the limited availability of experimental data in public literature, this document establishes a foundational profile through structural analysis and predictive methodologies based on well-characterized analogs. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of its core physicochemical characteristics. This guide is intended for researchers, chemists, and drug development professionals seeking to understand, handle, and utilize this compound in their work.
Introduction and Molecular Identity
Ethyl 4-Boc-2-homomorpholinecarboxylate is a saturated heterocyclic compound featuring a seven-membered 1,4-oxazepane ring. This "homo" structure, containing an additional methylene group compared to its morpholine analog, imparts distinct conformational flexibility and stereoelectronic properties. The molecule is further functionalized with a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and an ethyl ester at the 2-position of the ring. These features make it a valuable chiral synthon for introducing the homomorpholine scaffold into more complex molecules, a motif of increasing interest in the design of novel therapeutic agents.
The Boc group provides stability under various reaction conditions while allowing for facile deprotection under acidic conditions, and the ethyl ester serves as a handle for further chemical modification, such as amidation or reduction. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective use in synthesis, purification, formulation, and for predicting its behavior in biological systems.
Molecular Structure
The structure of Ethyl 4-Boc-2-homomorpholinecarboxylate is defined by the 1,4-oxazepane core. The IUPAC name is 2-Ethyl 4-tert-butyl 1,4-oxazepane-2,4-dicarboxylate.
Caption: 2D Chemical Structure of the molecule.
Predicted Physicochemical Properties
Given the absence of published experimental data, the following table summarizes the predicted and inferred properties of Ethyl 4-Boc-2-homomorpholinecarboxylate. These values are derived from computational models and by analogy to structurally similar compounds, such as Ethyl 4-Boc-2-morpholinecarboxylate.[1]
| Property | Predicted/Estimated Value | Basis of Estimation & Comments |
| Molecular Formula | C₁₃H₂₃NO₅ | Derived from chemical structure. |
| Molecular Weight | 273.33 g/mol | Calculated from the molecular formula. |
| Physical Form | Colorless to light yellow oil, or low-melting solid | By analogy to similar N-Boc protected esters which are often oils or waxy solids at room temperature.[1] |
| Melting Point | Low (< 50 °C) | The related morpholine analog is a solid.[1] The larger, more flexible seven-membered ring may disrupt crystal packing, leading to a lower melting point or an amorphous/oily state. |
| Boiling Point | > 350 °C (Predicted at atmospheric pressure) | High boiling point is expected due to molecular weight and polar functional groups. Likely to decompose before boiling at atmospheric pressure. Distillation would require high vacuum. |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF, ethyl acetate, dichloromethane. Sparingly soluble in water. Insoluble in hexanes. | The ester and carbamate groups provide polarity, while the alkyl portions (Boc, ethyl) confer lipophilicity. This profile suggests good solubility in a wide range of common organic solvents. |
| logP (o/w) | 1.5 - 2.5 (Calculated) | The combination of polar (ester, carbamate, ether) and nonpolar (Boc, ethyl, alkyl chain) moieties suggests moderate lipophilicity, crucial for drug-like properties. |
| pKa | Non-ionizable in physiological pH range | The molecule lacks strongly acidic or basic functional groups. The nitrogen atom's lone pair is delocalized by the adjacent carbonyl of the Boc group, rendering it non-basic. |
Experimental Protocols for Property Determination
The following sections detail standardized laboratory procedures for the empirical determination of the key physicochemical properties of novel compounds like Ethyl 4-Boc-2-homomorpholinecarboxylate.
Determination of Melting Point
The melting point provides a quick, reliable indication of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline compound, whereas impurities lead to a depressed and broadened melting range.[2][3][4]
Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the sample is completely dry. If it is a crystalline solid, finely powder a small amount using a mortar and pestle.[4]
-
Capillary Loading: Jab the open end of a melting point capillary tube into the powdered sample. Tap the closed end of the tube on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.[5]
-
Apparatus Setup: Place the loaded capillary into the heating block of a calibrated digital melting point apparatus.
-
Rapid Determination (Optional): If the melting point is unknown, perform a rapid heating run (10-20 °C/min) to find an approximate range.[6]
-
Accurate Determination: Using a fresh sample, heat the block rapidly to about 20 °C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2 °C per minute.[5]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is T₁ – T₂.
Caption: Workflow for Melting Point Determination.
Determination of Boiling Point
For non-volatile liquids or oils, the boiling point is a key characteristic. Due to the high molecular weight of the target compound, this measurement must be performed under reduced pressure to prevent thermal decomposition.
Protocol: Small-Scale Boiling Point Determination (Thiele Tube Method)
This micro-method is suitable for small sample volumes (0.5-1 mL).[7]
-
Apparatus Setup: Attach a small test tube containing ~0.5 mL of the sample to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.
-
Capillary Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube, open-end down, into the sample liquid in the test tube.
-
Heating: Immerse the assembly in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level. Heat the side arm of the Thiele tube gently with a microburner.[8][9]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue heating until the bubbling is rapid and continuous.
-
Cooling and Recording: Remove the heat source. The bubbling will slow down and stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the atmospheric pressure. The temperature at this exact moment is the boiling point.[7]
-
Pressure Correction: Record the ambient barometric pressure. If not at standard pressure (760 mmHg), the observed boiling point will need to be corrected using a nomograph.
Solubility Assessment
A qualitative and quantitative understanding of solubility is critical for reaction setup, purification, and formulation development.[10][11]
Protocol: High-Throughput Kinetic Solubility Screening
This method is useful for early-stage drug discovery to quickly assess solubility in aqueous buffers.[11]
-
Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO), for example, 10 mM.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Aqueous Dilution: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4). This creates a final plate where the compound concentration varies, but the DMSO concentration is low and constant (e.g., 1-2%).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow precipitation to equilibrate.
-
Analysis: Measure the amount of precipitate in each well. Nephelometry, which measures light scattering from suspended particles, is a common high-throughput method. The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.
Spectroscopic and Spectrometric Characterization
Structural confirmation is achieved through a combination of spectroscopic techniques. Each provides a unique piece of the structural puzzle.
3.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure and connectivity of organic molecules.[12][13][14] For Ethyl 4-Boc-2-homomorpholinecarboxylate, ¹H and ¹³C NMR are essential.
-
¹H NMR: Will confirm the presence of all proton environments: the tert-butyl singlet (~1.5 ppm), the ethyl group's quartet and triplet (~4.2 and ~1.3 ppm, respectively), and a series of complex multiplets for the seven-membered ring protons. 2D NMR techniques like COSY will establish proton-proton connectivities within the ring.
-
¹³C NMR: Will show distinct signals for each carbon atom: the carbonyls of the ester and carbamate (~170 and ~155 ppm, respectively), the quaternary carbon and methyls of the Boc group (~80 and ~28 ppm), the carbons of the ethyl group (~61 and ~14 ppm), and the carbons of the homomorpholine ring.
-
Experimental Considerations: The sample should be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
3.4.2. Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.[15][16][17]
-
Expected Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 274.3, or adducts with sodium [M+Na]⁺ at m/z 296.3. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.
-
Fragmentation: Under harder ionization conditions (like Electron Ionization, EI), characteristic fragmentation would be expected. Key fragments would likely arise from the loss of the tert-butyl group ([M-57]⁺), loss of isobutylene ([M-56]⁺), or cleavage of the ethyl ester group.
3.4.3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.[18][19]
-
Expected Key Absorptions:
-
~1740 cm⁻¹: A strong absorption corresponding to the C=O stretch of the ethyl ester.
-
~1695 cm⁻¹: A strong absorption for the C=O stretch of the Boc-carbamate group.[20]
-
~2850-2980 cm⁻¹: C-H stretching vibrations from the alkyl portions of the molecule.
-
~1100-1250 cm⁻¹: C-O stretching vibrations from the ester, carbamate, and ether linkages within the ring.
-
Conclusion
While experimental data for Ethyl 4-Boc-2-homomorpholinecarboxylate remains scarce, its structural features allow for a robust set of predicted physicochemical properties. This guide provides a reliable foundation for scientists working with this compound, offering expected values for key parameters and, critically, providing detailed, actionable protocols for their empirical validation. The methodologies described herein represent standard, authoritative practices in the fields of chemical synthesis and drug discovery, ensuring that researchers can generate the high-quality data necessary to advance their projects. As this novel building block sees wider use, the accumulation of such experimental data will be invaluable to the scientific community.
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